1-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazoloquinoxaline derivatives are known for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Scientific Research Applications
Synthesis and Biological Activity Prediction
1-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide and related compounds have been synthesized and studied for their potential biological activities. Computational predictions using software like PASS and GUSAR indicate potential antineurotic activity, suggesting applications in the treatment of male reproductive and erectile dysfunction. These compounds are classified as slightly toxic or practically non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antimicrobial Properties
Compounds similar to the one have been evaluated for their antimicrobial activities against primary pathogens like Gram-positive and Gram-negative bacterial strains, and fungi. Some compounds demonstrated selective action and no significant impact on human cell viability, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Reactivity and Chemical Behavior
The reactivity of related compounds, particularly those involving triazoloquinazoline structures, has been extensively studied. For instance, the regioselectivity of electrophilic attack on similar cyclic thioamide groups has been explored, revealing insights into their chemical behavior and potential applications in designing more effective molecules (Fathalla, Čajan, & Pazdera, 2000).
Properties
IUPAC Name |
1-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4S/c1-15(33)16-7-10-19(11-8-16)27-22(34)14-37-26-30-29-25-31(2)24(36)20-12-9-17(13-21(20)32(25)26)23(35)28-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,27,34)(H,28,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOWNNYVOWKYKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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